6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one
Overview
Description
6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Introduction of different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline-2-one derivatives, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its biological activity and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
6,7-Dimethoxyquinoline: A closely related derivative.
3,4-Dihydroquinoline: Another derivative with similar structural features.
Uniqueness
6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of methoxy groups at the 6 and 7 positions, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-9-5-7-3-4-11(13)12-8(7)6-10(9)15-2/h5-6H,3-4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWZXGKPKYGBHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC(=O)N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60536618 | |
Record name | 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60536618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91133-47-0 | |
Record name | 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60536618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.